molecular formula C13H21NO3 B3142182 N-(2,4,5-trimethoxybenzyl)propan-2-amine CAS No. 499997-35-2

N-(2,4,5-trimethoxybenzyl)propan-2-amine

Cat. No.: B3142182
CAS No.: 499997-35-2
M. Wt: 239.31 g/mol
InChI Key: MMENPBXFCSMASE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for N-(2,4,5-trimethoxybenzyl)propan-2-amine is 1S/C13H21NO3/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;/h6-7,9,14H,8H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to be a solid and has a molecular weight of 239.31 g/mol.

Scientific Research Applications

Environmental Remediation

Advanced oxidation processes (AOPs) demonstrate effectiveness in degrading nitrogen-containing compounds, including aromatic and aliphatic amines, which are resistant to conventional degradation processes. These compounds, widely used in industries, pose a global concern due to their toxic and hazardous nature in water. AOPs, including ozone and Fenton processes, show promise in mineralizing these compounds, improving water treatment schemes significantly (Bhat & Gogate, 2021).

Medical Treatment

Nitisinone, a compound related to N-(2,4,5-trimethoxybenzyl)propan-2-amine, originally developed as a herbicide, has found a crucial application in treating a rare metabolic disease, hepatorenal tyrosinemia. Despite its initial purpose, the focus has shifted towards its stability, degradation pathways, and medical applications, revealing its significance in healthcare (Barchańska et al., 2019).

Material Science

The synthesis and applications of chitosan nanoparticles (NPs) for drug delivery systems highlight the utility of nitrogen-containing compounds in creating novel materials. Chitosan NPs, known for their good biocompatibility, biodegradability, and ability to carry a wide range of agents, showcase the versatility of these compounds in developing new nanomedicines and targeted drug delivery mechanisms (Rostami, 2020).

Food Safety

In the context of food safety, research on biogenic amines in wine emphasizes the importance of controlling the microbial decarboxylation of amino acids, which can lead to the formation of harmful substances. Understanding the source and reducing the content of biogenic amines in food and beverages is crucial for consumer safety (Guo et al., 2015).

Mechanism of Action

The mechanism of action for N-(2,4,5-trimethoxybenzyl)propan-2-amine is not explicitly mentioned in the search results. Given its classification as a psychoactive drug in the phenethylamine and amphetamine classes, it may interact with the central nervous system, but the exact mechanism would need further investigation.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3/h6-7,9,14H,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMENPBXFCSMASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=C(C=C1OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354509
Record name N-(2,4,5-trimethoxybenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499997-35-2
Record name N-(2,4,5-trimethoxybenzyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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